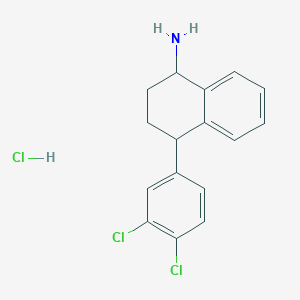

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dasotraline hydrochloride is a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) that was under investigation for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . It is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline .

Métodos De Preparación

The synthesis of dasotraline hydrochloride involves several steps. One known method starts with the preparation of chiral (S)-tetralone from racemic tetralone through chromatographic separation of sulfinyl imine diastereomers . The (S)-tetralone is then converted to a diastereomeric mixture of N-formyl amines, which are separated by chromatography to give the desired (1R,4S)-trans-diastereomer. This diastereomer is then hydrolyzed to afford dasotraline, which is converted to its hydrochloride salt .

Análisis De Reacciones Químicas

Dasotraline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Amine oxidation to form oxime M41, followed by sulfation or glucuronidation.

N-hydroxylation: Followed by glucuronidation to form M35.

Oxidative deamination: To form (S)-tetralone.

Mono-oxidation: Of (S)-tetralone followed by glucuronidation to form M31A and M32.

Acetylation: To form (1R,4S)-acetamide M102.

Common reagents and conditions used in these reactions include oxidizing agents, glucuronidation agents, and acetylation agents. The major products formed from these reactions are various metabolites, including oxime M41, sulfate M42, glucuronide M43, and (S)-tetralone .

Aplicaciones Científicas De Investigación

Dasotraline hydrochloride has been investigated for several scientific research applications:

Medicine: It has been studied for the treatment of ADHD and BED Clinical trials have shown that dasotraline can significantly reduce the number of binge-eating days per week and improve ADHD symptoms

Pharmacokinetics: Research has focused on its slow absorption and long elimination half-life, which allows for once-daily dosing.

Neurotransmitter Studies: As a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake, dasotraline has been used to study the effects of these neurotransmitters on various psychological and physiological conditions.

Mecanismo De Acción

Dasotraline hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . These neurotransmitters are associated with mood regulation, attention, and reward pathways. By inhibiting their reuptake, dasotraline increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the postsynaptic receptors .

Comparación Con Compuestos Similares

Dasotraline hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include:

Centanafadine: Another triple reuptake inhibitor with a similar mechanism of action.

Indatraline: A non-selective monoamine reuptake inhibitor.

Lometraline: A dopamine reuptake inhibitor.

Tametraline: A norepinephrine and dopamine reuptake inhibitor.

Compared to these compounds, dasotraline’s balanced inhibition of all three neurotransmitters makes it a unique candidate for treating disorders involving multiple neurotransmitter systems .

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)

![(5-{3-[5-(Piperidin-1-Ylmethyl)-1h-Indol-2-Yl]-1h-Indazol-6-Yl}-2h-1,2,3-Triazol-4-Yl)methanol](/img/structure/B12279075.png)

![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)

![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)